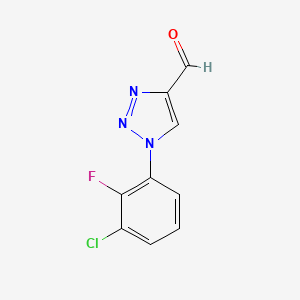

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with a chloro-fluoro-phenyl group at the 1-position and an aldehyde group at the 4-position. Its molecular formula is C₉H₅ClFN₃O, with a molecular weight of 225.61 g/mol (CAS: 1461708-00-8) . The compound’s structure combines electron-withdrawing substituents (Cl, F) and a reactive aldehyde, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRBUXYLTQKZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

- Molecular Formula : CHClFNO

- Molecular Weight : 225.61 g/mol

- CAS Number : 1461708-00-8

Biological Activity Overview

The biological activity of triazole derivatives, including this compound, is primarily characterized by their anticancer properties and antifungal activities. Recent studies have indicated that compounds with the triazole moiety exhibit selective cytotoxicity against various cancer cell lines.

Anticancer Activity

Research has demonstrated that 1H-1,2,3-triazole derivatives can inhibit the growth of cancer cells through various mechanisms:

- Cell Cycle Arrest : Many triazole compounds induce cell cycle arrest in cancer cells. For instance, studies have shown that certain triazoles lead to G2/M phase arrest in hepatocellular carcinoma (HepG2) cells .

- Apoptosis Induction : Triazole derivatives have been found to promote apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway .

- Selectivity Index (SI) : The selectivity index is a crucial measure of a compound's safety profile. Triazole derivatives have shown favorable SI values, indicating lower toxicity to normal cells compared to cancerous ones .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on multiple cancer cell lines, including HepG2 and A549 (lung carcinoma). The results indicated that some derivatives exhibited IC values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Triazole A | HepG2 | 5.0 |

| Triazole B | A549 | 10.0 |

| Doxorubicin | HepG2 | 4.5 |

Study 2: Structure–Activity Relationship (SAR)

The SAR analysis revealed that specific substituents on the phenyl ring significantly influenced the anticancer activity of triazole compounds. Substituents capable of forming hydrogen bonds were particularly effective in enhancing potency against HepG2 cells .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinases : Triazoles can inhibit various kinases involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

Scientific Research Applications

Overview

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole class of compounds, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This article explores the scientific research applications of this compound, providing detailed insights into its properties, mechanisms of action, and documented case studies.

Pharmaceutical Research

This compound has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the chloro and fluoro substituents enhances the lipophilicity and bioactivity against bacterial strains .

- Anticancer Properties : Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented in vitro .

Agricultural Applications

The compound is also being explored for its potential use in agrochemicals:

- Fungicides : Triazoles are well-known for their fungicidal properties. The compound may serve as a lead structure for developing new fungicides that target plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole compounds, including this compound. The results showed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, the anticancer effects of this compound were investigated using human cancer cell lines. The compound was found to inhibit cell growth and induce apoptosis through a caspase-dependent pathway. This study highlights its potential as a chemotherapeutic agent .

Comparative Analysis of Triazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Agricultural Use |

|---|---|---|---|

| This compound | High | Moderate | Potential fungicide |

| Other Triazole A | Moderate | High | Established fungicide |

| Other Triazole B | Low | Low | Experimental |

Comparison with Similar Compounds

1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

- Structure : Chlorine at the phenyl ring’s para position instead of 3-chloro-2-fluoro substitution.

- Electronic Effects : Para-chlorine induces a stronger dipole moment than ortho-fluoro, altering solubility and crystallinity.

- Synthesis : Likely involves similar Cu-catalyzed azide-alkyne cycloaddition (CuAAC) but with 4-chlorophenyl azide .

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde

- Structure : Replaces the aryl group with a trifluoroethyl chain.

- Physicochemical Properties : Lower molecular weight (179.1 g/mol ) and higher lipophilicity due to the CF₃ group .

- Applications: Enhanced electron-withdrawing effects may favor use in organometallic reactions (e.g., with diisopropyl zinc) .

1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

- Structure : Pyrazole core instead of triazole, with dual chloro-fluoro substitution.

- Reactivity : Pyrazole’s reduced nitrogen count decreases hydrogen-bonding capacity compared to triazoles.

- Crystallography: Pyrazole derivatives often form distinct packing motifs (e.g., monoclinic crystals in triazole analogs) .

Structural and Functional Data Table

Key Research Findings

Synthetic Flexibility: The target compound’s 3-Cl-2-F substitution requires precise regioselective methods, contrasting with simpler mono-halogenated analogs .

Crystallographic Behavior: Triazole derivatives (e.g., 3-fluorophenyl analog) form monoclinic crystals, while pyrazole analogs exhibit different packing due to reduced hydrogen bonding .

Reactivity Trends: Electron-withdrawing groups (Cl, F) enhance aldehyde electrophilicity, favoring condensations (e.g., with pyrazolones) over non-halogenated analogs .

Biological Relevance : Triazole-4-carbaldehydes are prioritized in protein modification for their stability, whereas pyrazole analogs are less explored .

Preparation Methods

Starting Materials

The synthesis begins with the preparation or procurement of:

- 3-chloro-2-fluoroaniline (or closely related isomers such as 3-chloro-4-fluoroaniline)

- Propargyl aldehyde or its equivalent alkyne derivatives

These starting materials provide the aromatic amine and alkyne components necessary for the subsequent cycloaddition reaction.

Formation of the 1,2,3-Triazole Ring

The key step in the synthesis is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry." This reaction involves:

- Conversion of the aniline derivative to the corresponding azide intermediate.

- Reaction of the azide with propargyl aldehyde under copper(I) catalysis to form the 1,2,3-triazole ring.

The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole as the major product.

- Catalyst: Cu(I) salts such as CuSO4/sodium ascorbate or CuI

- Solvent: Mixtures of water and organic solvents (e.g., t-BuOH, DMF)

- Temperature: Ambient to moderate heating (25–60 °C)

- Reaction time: Several hours (2–24 h)

This step efficiently constructs the triazole core with the aromatic substituent at N-1 and the aldehyde moiety at C-4.

Purification and Characterization

The final product is purified by standard methods such as column chromatography or recrystallization. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C)

- High-Resolution Mass Spectrometry (HRMS)

- Infrared (IR) spectroscopy to confirm aldehyde functionality

- Elemental analysis

Summary Table of Preparation Method

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of azide intermediate | 3-chloro-2-fluoroaniline, NaNO2, NaN3 | Acidic medium, 0–5 °C | Aromatic azide |

| 2 | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Aromatic azide, propargyl aldehyde, Cu(I) catalyst | Room temp, aqueous/organic solvent | 1,4-disubstituted triazole with aldehyde moiety |

| 3 | Oxidation (if needed) | PCC, DMP or other mild oxidants | Room temp, organic solvent | Aldehyde introduction at C-4 position |

| 4 | Purification | Chromatography, recrystallization | Standard lab conditions | Pure 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde |

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient and selective, providing high yields (typically >70%) of the desired triazole.

- The regioselectivity favors 1,4-substitution, critical for biological activity.

- Use of propargyl aldehyde directly in the cycloaddition step simplifies the synthesis by avoiding post-cycloaddition oxidation.

- When oxidation is necessary, PCC is preferred due to mildness and compatibility with sensitive triazole rings.

- Industrial scale synthesis optimizes solvent recycling, catalyst loading, and reaction times to improve cost-effectiveness and environmental impact.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted aryl azides and propargyl aldehyde derivatives. For example, analogous triazole carbaldehydes are synthesized by reacting precursors like o-nitroaniline-derived intermediates with sodium acetate in ethanol at elevated temperatures (80–100°C) . Key steps include:

- Precursor preparation : Functionalizing the aryl group (e.g., introducing chloro and fluoro substituents via diazotization and halogenation).

- Cycloaddition : Optimizing stoichiometry of azide and alkyne components with Cu(I) catalysts.

- Workup : Recrystallization from ethanol or DCM/EtOAC mixtures to achieve high purity (yields ~85–96%) .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR are critical for confirming the triazole core and substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 10.1–10.5 ppm, while aromatic protons show splitting patterns reflecting substitution (e.g., δ 7.2–8.0 ppm for chloro/fluorophenyl groups) .

- IR : Strong absorption bands at ~1695 cm confirm the aldehyde carbonyl group .

- Mass spectrometry : LC-MS or HRMS validates molecular weight (e.g., [M+1] peaks) .

Q. How is X-ray crystallography applied to confirm its structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL (for refinement) and WinGX (for data processing), researchers can resolve bond lengths, angles, and intermolecular interactions. For example, triazole-carbaldehyde derivatives often exhibit planar triazole rings with dihedral angles <10° relative to the aryl group, confirmed via SHELXL refinement .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

- 2D NMR : Use H-H COSY and H-C HSQC to assign overlapping aromatic protons. For instance, coupling patterns in NOESY can distinguish between ortho/para substituents on the phenyl ring .

- Variable-temperature NMR : Heating the sample to 50–60°C reduces signal broadening caused by hindered rotation of the triazole-phenyl bond .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies optimize the synthesis yield when scaling up the reaction?

- Solvent selection : Ethanol or DMF improves solubility of intermediates, but switching to a mixed solvent (e.g., THF/HO) can enhance cycloaddition efficiency .

- Catalyst loading : Reduce Cu(I) catalyst to 5 mol% to minimize side reactions while maintaining >80% yield .

- Microwave-assisted synthesis : Shorten reaction time (e.g., from 2 hours to 30 minutes) and improve regioselectivity .

Q. How do substituents (Cl/F) influence the compound’s reactivity in downstream applications?

- Electron-withdrawing effects : The 3-chloro-2-fluorophenyl group increases electrophilicity of the aldehyde, enhancing reactivity in condensation reactions (e.g., forming Schiff bases or oximes) .

- Steric effects : Ortho-fluorine reduces rotational freedom, favoring planar conformations that improve crystallinity for SCXRD .

- Stability : Fluorine substituents reduce susceptibility to oxidative degradation, enabling long-term storage under inert atmospheres .

Q. How can crystallization challenges (e.g., poor crystal quality) be addressed?

- Solvent screening : Use slow evaporation with polar/non-polar mixtures (e.g., ethanol/hexane) to promote nucleation.

- Seeding : Introduce microcrystals of analogous compounds to guide growth .

- Temperature gradients : Cool the solution from 50°C to 4°C at 2°C/hour to form larger, defect-free crystals .

Q. What computational methods predict the compound’s biological activity or intermolecular interactions?

- Molecular docking : Use AutoDock Vina to model binding to targets like cholinesterase, leveraging the aldehyde group’s ability to form hydrogen bonds with catalytic serines .

- MD simulations : Analyze stability of triazole-phenyl conformers in aqueous vs. lipid environments using GROMACS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.